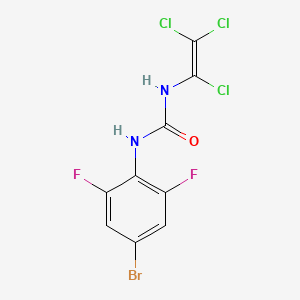
N-(4-bromo-2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
描述
N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl and vinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 4-bromo-2,6-difluoroaniline with 1,2,2-trichloroethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and purity of the final product.
Types of Reactions:
Oxidation: N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or chlorine) are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, alkoxides, solvents such as ethanol or acetonitrile, and varying temperatures depending on the nucleophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the halogens.
科学研究应用
N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms may facilitate binding to these targets through halogen bonding or other non-covalent interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
- N-(4-chloro-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea
- N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-dichlorovinyl)urea
- N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)thiourea
Comparison: N-(4-bromo-2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is unique due to the specific combination of bromine, fluorine, and chlorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds with different halogen substitutions.
属性
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3F2N2O/c10-3-1-4(14)6(5(15)2-3)16-9(18)17-8(13)7(11)12/h1-2H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVNUDILVZMMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)NC(=C(Cl)Cl)Cl)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


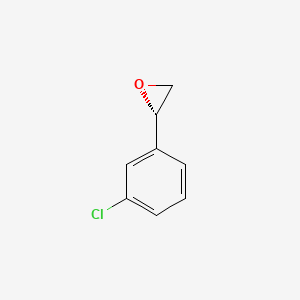
![[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane](/img/structure/B3042476.png)
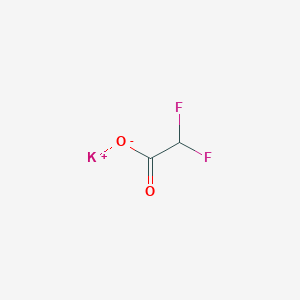
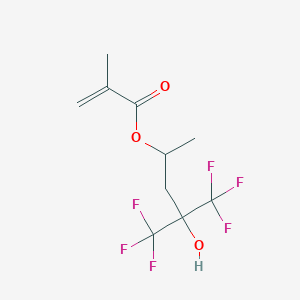
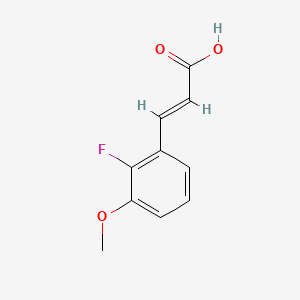
![Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B3042483.png)
![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)
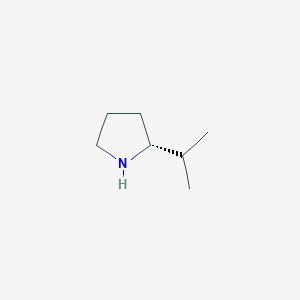
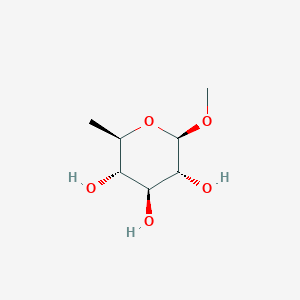
![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)
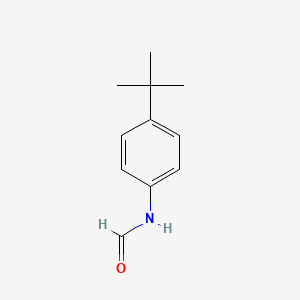
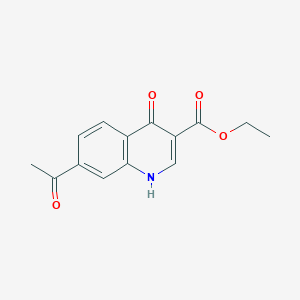
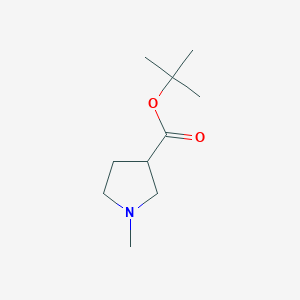
![4-Ethoxyfuro[3,2-c]pyridine](/img/structure/B3042494.png)
